Cas no 1806375-86-9 (1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one)

1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one is a specialized brominated ketone compound featuring a difluoromethyl and ethoxy-substituted aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. The presence of both bromine and a carbonyl group allows for versatile functionalization, enabling nucleophilic substitutions or further derivatization. The difluoromethyl moiety enhances metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined reactivity profile and high purity make it suitable for precision applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity.
1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one structure
1806375-86-9 structure
Product name:1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
CAS No:1806375-86-9
MF:C12H13BrF2O2
Molecular Weight:307.131230115891
CID:4976066

1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
    • インチ: 1S/C12H13BrF2O2/c1-3-17-8-4-5-9(11(13)7(2)16)10(6-8)12(14)15/h4-6,11-12H,3H2,1-2H3
    • InChIKey: FZXZBXKTHUDDIE-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C=CC(=CC=1C(F)F)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 261
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 26.3

1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013018303-250mg
1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
1806375-86-9 97%
250mg
475.20 USD 2021-06-25
Alichem
A013018303-1g
1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
1806375-86-9 97%
1g
1,460.20 USD 2021-06-25
Alichem
A013018303-500mg
1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
1806375-86-9 97%
500mg
782.40 USD 2021-06-25

1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one 関連文献

1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-oneに関する追加情報

Introduction to 1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one (CAS No. 1806375-86-9)

1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one (CAS No. 1806375-86-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits a blend of pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and development. The molecular structure incorporates a brominated ketone moiety linked to an aromatic ring substituted with both difluoromethyl and ethoxy groups, which collectively contribute to its distinct chemical properties and potential biological activities.

The brominated ketone functionality is particularly noteworthy, as it serves as a versatile handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel heterocyclic compounds or derivatives with enhanced pharmacological profiles. The presence of the difluoromethyl group further enhances the compound's appeal, as this moiety is well-documented for its ability to improve metabolic stability, binding affinity, and overall drug-like properties in small molecule inhibitors.

The ethoxyphenyl component of the molecule introduces a hydrophilic character while maintaining aromaticity, which can influence solubility and membrane permeability—key factors in drug bioavailability. This combination of features positions 1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one as a valuable intermediate in the synthesis of potential therapeutic agents targeting various biological pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications can impact biological activity. Studies utilizing virtual screening and docking simulations have highlighted the compound's potential interactions with enzymes and receptors relevant to inflammatory diseases, cancer, and neurological disorders. The difluoromethyl group, in particular, has been shown to modulate binding interactions by increasing lipophilicity and reducing metabolic susceptibility, making it an attractive feature for drug design.

In the context of medicinal chemistry, the synthesis of 1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one exemplifies the strategic use of functional group interconversions to achieve desired molecular properties. Modern synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry techniques, have enabled more efficient and scalable production of this compound. These advancements not only streamline the accessibility of key intermediates but also reduce costs associated with multi-step syntheses.

Current research endeavors are exploring the compound's efficacy in preclinical models as a precursor for kinase inhibitors or as a building block for more complex scaffolds. The bromine atom's reactivity allows for further derivatization into amides or alcohols, broadening its utility in medicinal chemistry libraries. Additionally, the ethoxyphenyl moiety's electronic properties may influence electron density distribution across the molecule, affecting its interaction with biological targets.

The growing interest in fluorinated compounds stems from their demonstrated ability to enhance drug potency and selectivity. The incorporation of fluorine atoms into pharmaceuticals has been a cornerstone in developing antiviral drugs, anticancer agents, and anti-inflammatory medications. In this regard, 1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one aligns with current trends toward fluorinated derivatives that exhibit improved pharmacokinetic profiles.

The compound's potential applications extend beyond traditional small-molecule drug development. Its structural motifs are also relevant in materials science, particularly in designing advanced polymers or liquid crystals where such aromatic systems contribute to unique material properties. This interdisciplinary relevance underscores the versatility of molecules like 1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one.

Ethical considerations in drug discovery emphasize the importance of sustainable synthetic routes that minimize environmental impact while maximizing yield efficiency. Innovations such as green chemistry principles are being integrated into laboratory practices to ensure that compounds like this one are synthesized responsibly. This includes optimizing reaction conditions to reduce waste generation and employing renewable feedstocks where feasible.

As computational tools become increasingly sophisticated, their role in guiding experimental design continues to expand. Machine learning algorithms can predict optimal synthetic pathways or identify promising derivatives based on large datasets encompassing structural features and biological activities. Such approaches accelerate the iterative process of refining compounds like 1-Bromo-1-(2-(difluoromethyl)-4-ethoxyphenyl)propan-2-one for clinical relevance.

The future direction of research involving this compound may involve exploring its role in modulating signaling pathways associated with metabolic diseases or neurodegenerative conditions. The interplay between structure and function remains a central theme in understanding how small molecules can interact with complex biological systems to elicit therapeutic effects.

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